![molecular formula C20H22N4O3S B2436830 N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-methylbenzenesulfonamide CAS No. 1396868-63-5](/img/structure/B2436830.png)
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cyclooxygenase-2 Inhibition for Pain and Inflammation Management
Sulfonamide derivatives, like the ones studied by Hashimoto et al. (2002), have been synthesized and evaluated for their selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This is significant for developing treatments for conditions like rheumatoid arthritis, osteoarthritis, and acute pain due to the role of COX-2 in inflammation and pain pathways. The introduction of specific functional groups has been shown to enhance selectivity for COX-2 over COX-1, indicating the potential for creating more targeted and side-effect-free medications (Hiromasa Hashimoto, K. Imamura, J. Haruta, K. Wakitani, 2002).
Antitubercular Activity
Compounds structurally similar to the queried chemical have been explored for their potential as antitubercular agents. For instance, Purushotham and Poojary (2018) synthesized a sulfonamide derivative and investigated its inhibitory action against the enoyl reductase enzyme of Mycobacterium tuberculosis. This research highlights the potential of sulfonamide derivatives in combating tuberculosis, a major global health concern (Nikil Purushotham, B. Poojary, 2018).
Novel Synthesis Methods for Pharmaceutical Intermediates
Sulfonamide compounds also play a crucial role in the development of novel synthesis methods for pharmaceutical intermediates, as demonstrated by Anbarasan, Neumann, and Beller (2011). Their work on electrophilic cyanation using N-cyano-N-phenyl-p-methylbenzenesulfonamide to produce benzonitriles showcases the versatility of sulfonamides in synthesizing key intermediates for pharmaceutical applications (P. Anbarasan, H. Neumann, M. Beller, 2011).
Anticancer and Enzyme Inhibition
Sulfonamide derivatives have been identified as potential anticancer agents due to their ability to induce apoptosis and inhibit specific enzymes critical to cancer cell survival. Gul et al. (2018) synthesized new dibenzenesulfonamides with carbonic anhydrase inhibitory effects on various isoenzymes, highlighting their potential in developing anticancer therapies (H. Gul, C. Yamali, Merve Bulbuller, et al., 2018).
properties
IUPAC Name |
N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-15-7-11-18(12-8-15)28(26,27)21-13-14-23-20(25)24(17-5-3-2-4-6-17)19(22-23)16-9-10-16/h2-8,11-12,16,21H,9-10,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDJOKIRDSXAQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-methylbenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.